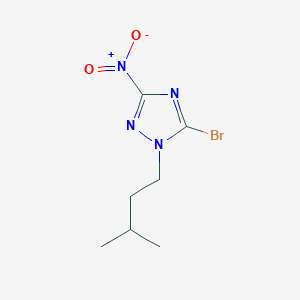

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBVSLNAWZGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 1,2,4-triazole derivatives. One common method is the bromination of 1-isopentyl-3-nitro-1H-1,2,4-triazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of 5-azido-1-isopentyl-3-nitro-1H-1,2,4-triazole or 5-thiocyanato-1-isopentyl-3-nitro-1H-1,2,4-triazole.

Reduction: Formation of 5-bromo-1-isopentyl-3-amino-1H-1,2,4-triazole.

Oxidation: Formation of 5-bromo-1-isopentyl-3-nitroso-1H-1,2,4-triazole.

Scientific Research Applications

Medicinal Chemistry

The 1,2,4-triazole scaffold is recognized for its broad range of biological activities. Compounds within this class have shown promise as antifungal, antibacterial, and antiprotozoal agents.

Antifungal Activity

Triazoles are well-known antifungal agents. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties against various fungal strains. For instance, compounds with the triazole moiety have been synthesized and evaluated for their activity against pathogens like Candida albicans and Aspergillus flavus, often outperforming conventional antifungals such as fluconazole .

Antibacterial Properties

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole has been investigated for its antibacterial potential. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of synthesized triazoles demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiprotozoal Activity

Recent studies have identified triazole derivatives as promising candidates for treating protozoal infections. Specifically, compounds related to this compound have exhibited notable antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanisms are thought to involve selective inhibition of protozoal enzymes .

Agrochemical Applications

The agricultural sector has also benefited from the use of triazole compounds as fungicides and herbicides.

Fungicidal Properties

Triazoles are widely utilized in crop protection due to their ability to inhibit fungal growth. The incorporation of the 5-bromo group enhances the potency of these compounds against various plant pathogens. Research has demonstrated that triazole-based fungicides can significantly reduce fungal infections in crops while exhibiting low toxicity to plants .

Herbicidal Potential

Some studies suggest that triazoles can also act as herbicides by interfering with plant growth regulators. The specific mechanism involves disrupting hormonal pathways essential for plant development, thus providing a dual-action approach in pest management strategies .

Material Science

The unique properties of triazoles extend beyond biological applications into material science.

Polymer Chemistry

Triazole derivatives are being explored in polymer chemistry due to their ability to enhance material properties such as thermal stability and mechanical strength. They can serve as monomers or cross-linking agents in polymer synthesis .

Corrosion Inhibition

Research indicates that triazoles can be effective corrosion inhibitors for metals by forming protective films on surfaces. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to inhibition of their function. Additionally, the bromine atom and isopentyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

(a) 5-Bromo-1-(Diphenylmethyl)-3-Nitro-1H-1,2,4-Triazole (CAS 674353-46-9)

- Molecular Formula : C₁₅H₁₁BrN₄O₂

- Key Features : Replaces the isopentyl group with a diphenylmethyl moiety.

- However, aromatic rings may enhance thermal stability .

(b) 5-Bromo-3-Methyl-1-Phenyl-1H-1,2,4-Triazole (CID 12217066)

- Molecular Formula : C₉H₈BrN₃

- Key Features : Lacks the nitro group but includes a phenyl group at position 1 and methyl at position 3.

- Impact : The absence of the nitro group reduces oxidative reactivity, while the phenyl group introduces π-π stacking interactions, which could influence crystallinity .

(c) 5-(5-Azido-1H-1,2,4-Triazol-3-yl)-3-Nitro-1H-1,2,4-Triazole (AzNBT)

- Molecular Formula : C₄H₂N₁₀O₂

- Key Features : A bis-triazole system with azido and nitro groups.

Physicochemical and Energetic Properties

Table 1: Comparative Data for Selected Triazole Derivatives

- Density Trends : Bulky substituents (e.g., isopentyl) may lower density compared to compact systems like BNBTD (1.73 g·cm⁻³) .

- Energetic Performance : Nitro groups enhance oxygen content, but the isopentyl chain may reduce detonation efficiency by increasing molecular weight without contributing to gas generation .

Stability and Reactivity

- Tautomerism : Bromo-triazoles like 5-bromo-1H-1,2,4-triazole exist in tautomeric forms (e.g., 3-bromo-4H vs. 5-bromo-1H), with energy differences influencing reactivity. The nitro group in the target compound likely stabilizes the 1H tautomer .

- Solution Stability : Nitro-substituted triazoles are generally stable in crystalline form but may decompose in solution, as observed in related hemiaminal triazoles .

Biological Activity

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom, an isopentyl group, and a nitro group. This unique combination contributes to its distinctive chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |

| Molecular Formula | C7H11BrN4O2 |

| Molecular Weight | 263.0918 g/mol |

| CAS Number | 1224155-17-2 |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can covalently modify proteins or nucleic acids, inhibiting their function. The presence of the bromine atom and the isopentyl group enhances the compound's binding affinity to specific molecular targets, increasing its potency against various pathogens.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that triazole-containing compounds are effective against antibiotic-resistant strains of Staphylococcus aureus. These compounds inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV .

- Antifungal Properties : The compound's structure allows it to interact with fungal cell membranes and inhibit growth, making it a candidate for antifungal drug development.

Study 1: Antitrypanosomal Activity

A recent study synthesized a series of triazole derivatives similar to this compound. One derivative exhibited an IC50 value of 0.09 μM against Trypanosoma cruzi, demonstrating potent antichagasic activity—68 times more effective than the standard treatment .

Study 2: Broad-Spectrum Antibacterial Activity

Another investigation focused on triazole hybrids revealed their potential as broad-spectrum antibacterial agents. The study emphasized their effectiveness against multi-drug resistant bacteria and their ability to target multiple mechanisms within bacterial cells .

Potential Applications

The unique structure of this compound suggests several applications:

- Drug Development : Its potential as a lead compound for new antimicrobial agents targeting resistant pathogens.

- Chemical Synthesis : Utilized as a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry.

Q & A

Basic Research Question

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Br percentages to assess purity .

What thermodynamic properties are critical for applications in energetic materials, and how are they experimentally determined?

Advanced Research Question

- Heat Capacity (Cₚ) : Measured using adiabatic calorimetry (e.g., Termis TAU-10) from 8–370 K to model phase transitions and stability .

- Thermal Decomposition : Differential scanning calorimetry (DSC) at 10°C/min under N₂ identifies exothermic peaks (e.g., nitro group decomposition >200°C) .

- Impact Sensitivity : Tested via BAM drop-hammer apparatus (threshold >500 mm for 10 kg weight indicates low sensitivity, suitable for melt-cast explosives) .

How does the compound’s electronic structure influence its reactivity in substitution reactions?

Advanced Research Question

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 5-position (meta to nitro).

- Bromine : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .

- Tautomer Stability : Computational studies (DFT) show 1H-1,2,4-triazole tautomers dominate due to resonance stabilization, affecting reaction pathways .

What pharmacological mechanisms are predicted for this compound, and how can they be validated?

Advanced Research Question

- Molecular Docking : Screen against targets like PI3K/AKT (cancer) or COX-2 (inflammation) using AutoDock Vina. Prioritize compounds with binding affinity ≤-8 kcal/mol .

- In Vitro Assays :

What safety protocols are recommended for handling this compound?

Basic Research Question

- Storage : In airtight containers at 2–8°C, away from oxidizers and ignition sources (P210) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .

- Spill Management : Neutralize with 10% NaHCO₃, then adsorb with inert material (e.g., vermiculite) .

How do structural analogs of this compound compare in terms of energetic performance and stability?

Advanced Research Question

- Energetic Binders : Compared to TNT, 1-methyl-3-nitro-1,2,4-triazole derivatives have lower impact sensitivity (≥500 mm vs. 150 mm for TNT) and higher thermal stability (decomposition >200°C vs. 240°C for HMX composites) .

- Eutectic Mixtures : Blending with furazanyl furoxane (80:20 ratio) lowers melting points to 57–62°C, enhancing processability for HMX/CL-20 formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.